molecular formula C13H10N2O3S B2457226 LASSBio-294 CAS No. 1189062-66-5

LASSBio-294

Katalognummer: B2457226
CAS-Nummer: 1189062-66-5
Molekulargewicht: 274.29
InChI-Schlüssel: YMOJHAPRGAZUPL-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic organic compound that is often used in the synthesis of pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Benzo[d][1,3]dioxole moieties, for example, have been used in the synthesis of metal-organic frameworks .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide for lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a range of pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on (E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the specific molecular targets of (E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide and the elucidation of its mechanism of action. Additionally, future research could focus on the optimization of the pharmacokinetic properties of this compound to improve its bioavailability and efficacy.

Synthesemethoden

The synthesis of (E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide can be achieved using various methods. One of the most common methods involves the reaction of 2-hydroxybenzaldehyde, thiophene-2-carbaldehyde, and 1,3-benzodioxole-5-carbohydrazide in the presence of an acid catalyst. The resulting product is then purified using column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

    Herzumbau und Behandlung des Myokardinfarkts (MI)

    Verbesserung der Lebensqualität bei chronischer Herzinsuffizienz

    Metabolismusvorhersage und Bindungsaffinität

Zusammenfassend lässt sich sagen, dass this compound in der kardiovaskulären Forschung vielversprechend ist und Aspekte wie Herzumbau, Herzinsuffizienz und Calciumregulation behandelt. Seine vielseitigen Wirkungen machen es zu einem faszinierenden Kandidaten für weitere Untersuchungen und potenzielle klinische Anwendungen. 🌟

Biochemische Analyse

Biochemical Properties

LASSBio-294 has demonstrated positive inotropic properties, which means it can increase the force of muscle contractions . This is achieved by increasing the uptake of calcium ions (Ca2+) into cardiac cells . The compound interacts with the sarcoplasmic reticulum (SR), a structure involved in the regulation of intracellular Ca2+ . By restoring SR function and enhancing the sensitivity of contractile proteins to Ca2+, this compound plays a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes . In the context of myocardial infarction (MI), treatment with this compound has been shown to reduce cardiac hypertrophy, nuclear density, and collagen volume fraction . It also decreases left ventricular end-diastolic pressure (LV EDP) induced by MI . These effects indicate that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the SR, leading to increased Ca2+ uptake . This results in enhanced sensitivity of contractile proteins to Ca2+, thereby improving intracellular Ca2+ regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time . For instance, cardiac hypertrophy, which occurs at 4 weeks post-MI, was partially reverted by treatment with this compound . This suggests that this compound has long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, this compound was administered daily by intraperitoneal injection for 4 weeks in rats with MI at a dosage of 2mg/kg . The study found that this dosage of this compound was effective in reducing cardiac remodeling and improving Ca2+ influx into the SR

Metabolic Pathways

It is known that the compound interacts with the SR, playing a role in the regulation of intracellular Ca2+

Transport and Distribution

Given its interaction with the SR, it is likely that it is transported to this organelle within cells

Subcellular Localization

The subcellular localization of this compound is likely to be the SR, given its role in regulating intracellular Ca2+

Eigenschaften

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOJHAPRGAZUPL-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189062-66-5
Record name L-294
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189062665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-294
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9V8QJK5M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does LASSBio-294 exert its cardiotonic effects?

A1: this compound acts as an agonist of adenosine A2A receptors. [] This activation leads to increased cyclic AMP levels, which in turn stimulates the sarcoplasmic reticulum Ca2+ pump, enhancing calcium uptake and release, and ultimately improving cardiac muscle contractility. [, ] Additionally, this compound exhibits vasodilatory properties by stimulating cyclic GMP production. []

Q2: What are the downstream effects of this compound on cardiac function?

A2: this compound has demonstrated positive inotropic and lusitropic effects. [] It improves cardiac contractility, accelerates relaxation, and reduces fatigue in skeletal muscle fibers. [] In animal models of heart failure, this compound administration prevented cardiac remodeling, improved diastolic dysfunction, and enhanced exercise tolerance. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H10N2O3S, and its molecular weight is 274.29 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound has been characterized using various spectroscopic techniques including IR, Raman, UV, and NMR spectroscopies. [] These studies revealed key structural features, including the presence of a 1,4-N⋯S σ-hole intramolecular interaction that contributes to the compound's conformational stability. [] X-ray powder diffraction analysis has also been employed to determine its crystal structure. []

Q5: What animal models have been used to study this compound?

A5: this compound has been extensively studied in various animal models, including spontaneously hypertensive rats (SHR) subjected to myocardial infarction. [, , , , , ] Additionally, its effects have been investigated in healthy Beagle dogs [] and rabbits with experimentally induced dilated cardiomyopathy. []

Q6: What are the potential therapeutic applications of this compound?

A6: Based on its pharmacological profile, this compound holds promise for treating heart failure, particularly in the context of ischemic heart disease and hypertension. [, ] Furthermore, its analgesic and anti-inflammatory properties, demonstrated in preclinical models, suggest potential applications in pain management. []

Q7: What are the known metabolic pathways of this compound?

A8: Studies in rat liver microsomes and human recombinant CYP enzymes identified CYP1A2 as the primary enzyme involved in the biotransformation of this compound. [] A major mammalian metabolite of this compound has been identified and its biosynthesis predicted using structure-based approaches. [] Analytical methods, including LC-MS/MS, have been developed and validated for quantifying this compound and its metabolites in biological samples. []

Q8: What are the challenges associated with formulating this compound?

A9: this compound exhibits limited solubility in aqueous media, posing challenges for its formulation and delivery. [, ]

Q9: What strategies have been explored to improve the solubility and bioavailability of this compound?

A10: Researchers have investigated self-emulsifying drug delivery systems (SEDDS) as a promising approach to enhance the solubility and oral bioavailability of this compound. [] This strategy involves formulating this compound with carefully selected oils, surfactants, and co-surfactants to form nanosized emulsions that enhance drug dissolution and absorption. []

Q10: What is known about the safety profile of this compound?

A11: While preclinical studies suggest that this compound is generally well-tolerated, comprehensive toxicological evaluations are necessary to fully assess its safety profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.